
tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, also known as QM-TMQ, is a quinoline derivative that has gained attention in recent years due to its potential applications in various scientific research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes, receptors, and ion channels. tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes, including muscle contraction and cognitive function.
Biochemical and Physiological Effects:
tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to scavenge free radicals, which are highly reactive molecules that can damage cells and tissues, and to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of immune responses. tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has also been found to protect neurons against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, which allows for large-scale production. Another advantage is that it has a high stability and a low toxicity, which makes it suitable for use in biological assays. One limitation is that it has a low solubility in water, which can make it difficult to use in aqueous solutions. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. One direction is to investigate its potential applications in other scientific research fields, such as catalysis and sensing. Another direction is to explore its mechanism of action and to identify its biological targets. This can lead to the development of new drugs that target these targets and can be used to treat various diseases. Another direction is to optimize its synthesis method to yield higher purity and higher yield of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. This can make it more cost-effective and more widely available for scientific research.
Synthesemethoden
The synthesis of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been achieved through various methods, including the reaction of 2,3-dicyano-5,6-dichlorobenzoquinone with 2,3,5,6-tetramethyl-1,4-benzoquinone in the presence of a catalytic amount of copper(II) acetate, and the reaction of 2,3-dicyano-5,6-dichlorobenzoquinone with 1,2,3,4-tetramethylbenzene in the presence of a catalytic amount of copper(II) acetate. These methods have been optimized to yield high purity and high yield of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have potential applications in various scientific research fields, including organic electronics, photovoltaics, and optoelectronics. In organic electronics, tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In photovoltaics, tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used as a hole-transporting material in perovskite solar cells. In optoelectronics, tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used as a luminescent material in organic light-emitting diodes (OLEDs).
Eigenschaften
Molekularformel |
C23H21NO8 |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C23H21NO8/c1-29-20(25)16-15-12-8-11-14(13-9-6-5-7-10-13)24(15)19(23(28)32-4)18(22(27)31-3)17(16)21(26)30-2/h5-12,15H,1-4H3 |
InChI-Schlüssel |
YMDHZJVASUXZFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N2C1C=CC=C2C3=CC=CC=C3)C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C(=C(N2C1C=CC=C2C3=CC=CC=C3)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
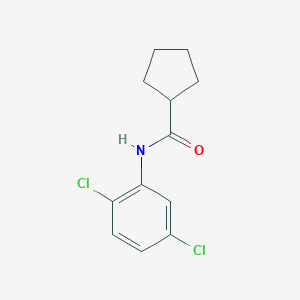

![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)

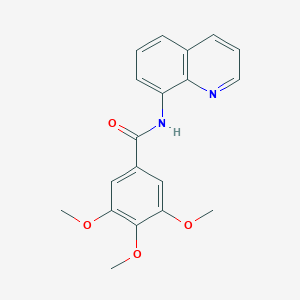

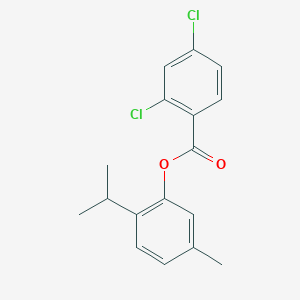

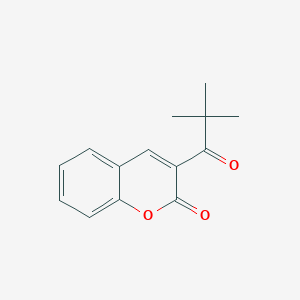

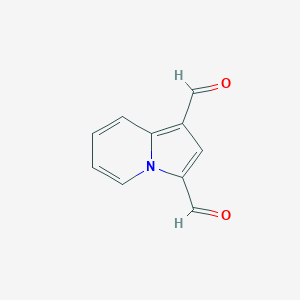
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)
